3-Bromo-2-chloro-4,5-difluoronitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene is an aromatic compound with the molecular formula C6HBrClF2NO2. It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene typically involves the nitration of a suitable precursor, followed by halogenation reactions. One common method is the nitration of 2-chloro-4,5-difluorobenzene, followed by bromination using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of suitable electrophiles are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds, depending on the electrophile introduced.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene is used in scientific research for various applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-fluoro-4-nitrobenzene: Similar in structure but lacks the chlorine and additional fluorine atoms.
1-Bromo-4-chloro-2-nitrobenzene: Similar but lacks the fluorine atoms.
2-Chloro-4,5-difluoro-1-nitrobenzene: Similar but lacks the bromine atom.
Uniqueness
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene is unique due to the presence of multiple halogen atoms and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C6HBrClF2NO2 |
---|---|
Molekulargewicht |
272.43 g/mol |
IUPAC-Name |
3-bromo-4-chloro-1,2-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HBrClF2NO2/c7-4-5(8)3(11(12)13)1-2(9)6(4)10/h1H |
InChI-Schlüssel |
FUGANVDYFLKLGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)Br)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.